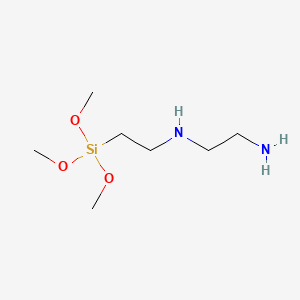

N-(2-(Trimethoxysilyl)ethyl)ethylenediamine

Description

Properties

IUPAC Name |

N'-(2-trimethoxysilylethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20N2O3Si/c1-10-13(11-2,12-3)7-6-9-5-4-8/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFKERZHIGFTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCNCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227941 | |

| Record name | N-(2-(Trimethoxysilyl)ethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7719-00-8 | |

| Record name | N1-[2-(Trimethoxysilyl)ethyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(Trimethoxysilyl)ethyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(Trimethoxysilyl)ethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(trimethoxysilyl)ethyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(TRIMETHOXYSILYL)ETHYL)ETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT49TNR3P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Chemistry

- Coupling Agent: AEAPTMS serves as a coupling agent to enhance adhesion between organic polymers and inorganic substrates. This property is crucial in the production of composite materials where strong interfacial bonding is required .

Biology

- Surface Modification: The compound is used for modifying surfaces to facilitate biomolecule immobilization, which is essential for biosensor development and other biotechnological applications .

- Drug Delivery Systems: AEAPTMS has been functionalized onto mesoporous silica nanoparticles to improve drug loading and release profiles, indicating its potential in targeted therapy applications .

Material Science

- Adhesives and Sealants: It is incorporated into adhesives and sealants to improve their mechanical properties and durability. The trimethoxysilyl groups undergo hydrolysis to form silanol groups that bond with inorganic surfaces, enhancing adhesion .

- Coatings: AEAPTMS is utilized in coatings for enhanced resistance to environmental factors due to its ability to modify surface properties .

Case Study 1: Controlled Drug Delivery

A study demonstrated that AEAPTMS functionalized onto mesoporous silica nanoparticles significantly improved the drug loading capacity and controlled release rates of therapeutic agents. This application showcases its potential in developing advanced drug delivery systems aimed at targeted therapy .

Case Study 2: Surface Functionalization of Saponite Clay

Research involved the modification of saponite clay using N-(3-(Trimethoxysilyl)propyl)ethylenediamine, which resulted in enhanced adsorption capabilities for heavy metals from aqueous solutions. The study highlighted the effectiveness of silane coupling agents in environmental remediation applications .

Environmental and Safety Considerations

AEAPTMS is sensitive to hydrolysis, which can lead to the formation of methanol and trisilanols upon exposure to moisture. Safety data indicates that while it has moderate skin irritation potential, it poses low risk under controlled industrial conditions due to proper handling protocols .

Mechanism of Action

The compound exerts its effects through its ability to form strong bonds with various substrates. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, creating stable siloxane bonds. This mechanism is crucial for applications in surface modification and material enhancement.

Molecular Targets and Pathways Involved:

Surface Functionalization: The compound targets hydroxyl groups on surfaces to form siloxane bonds.

Bioconjugation: It targets specific functional groups on biomolecules for conjugation purposes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and functional disparities between TMPEDA and analogous organosilanes:

Metal Ion Adsorption

- TMPEDA: Grafted onto Fe₃O₄@SiO₂ nanoparticles, achieved 89% Pb²⁺ removal due to dual amine chelation .

- APTES: Limited to ~60% Pb²⁺ adsorption under identical conditions due to single amine group .

- TMPDETA : Exhibits higher capacity (~95%) but slower kinetics due to steric effects .

Surface Hydrophilicity

- TMPEDA : Reduced water contact angle of PTFE membranes by 40° via amine-matrix interactions .

- VTMS: Increased hydrophobicity (contact angle +25°) due to non-polar vinyl groups .

Thermal Stability

- TMPEDA : Decomposes at 220–250°C , suitable for moderate-temperature processes .

- TESPT : Stable up to 300°C due to robust sulfide linkages .

Stability and Reactivity

- Chain Length Effects: Ethyl spacers in TMPEDA (vs. propyl in other diamino silanes) improve hydrolytic stability in adsorbents .

- Hydrolysis Rate : TMPEDA’s methoxy groups hydrolyze faster than APTES’ ethoxy groups, enabling quicker substrate bonding .

Biological Activity

N-(2-(Trimethoxysilyl)ethyl)ethylenediamine (TMS-EDA) is a silane compound that combines the functionalities of ethylenediamine with trimethoxysilane. This unique structure imparts various biological activities and potential applications in materials science and pharmaceuticals. This article delves into the biological activity of TMS-EDA, supported by research findings, data tables, and case studies.

- Chemical Formula: C7H20N2O3Si

- Molecular Weight: 208.33 g/mol

- Functional Groups: Amine, Silane

The presence of two amine groups allows TMS-EDA to engage in various biochemical interactions, which are essential for its biological activity. The silane group enhances its reactivity, making it suitable for applications in drug delivery systems and surface modifications.

Biological Activity Overview

TMS-EDA exhibits several biological activities attributed to its amine functionalities. These include:

- Antimicrobial Activity: Compounds with ethylenediamine moieties are known for their antimicrobial properties, making TMS-EDA a candidate for developing antibacterial agents.

- Chelating Properties: Ethylenediamine derivatives often act as chelating agents, which can be beneficial in drug formulations to stabilize metal ions.

- Cell Adhesion and Growth: Studies indicate that TMS-EDA can enhance cell adhesion and proliferation due to its surface-modifying capabilities.

Research Findings

-

Antimicrobial Studies:

- A study demonstrated that TMS-EDA showed significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent in medical applications .

-

Toxicity Assessments:

- Toxicological evaluations indicated that TMS-EDA has moderate acute oral toxicity (LD50 > 2000 mg/kg in rats) and is slightly irritating to skin with potential for serious eye damage . These findings underscore the importance of safety assessments when considering TMS-EDA for biomedical applications.

- Cell Culture Experiments:

Case Study 1: Surface Modification for Enhanced Cell Growth

A research team explored the use of TMS-EDA for modifying polymer membranes intended for tissue engineering applications. The results showed improved biocompatibility and reduced protein adsorption on modified surfaces, leading to better cell growth outcomes.

| Parameter | Modified Surface | Control Surface |

|---|---|---|

| Cell Attachment Rate (%) | 85% | 60% |

| Proliferation Rate (cells/day) | 150 | 90 |

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, TMS-EDA was tested against common pathogens such as E. coli and S. aureus. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential.

Q & A

Basic Questions

Q. What are the critical safety considerations when handling N-(2-(Trimethoxysilyl)ethyl)ethylenediamine in laboratory settings?

- Methodological Guidance :

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 mask) is recommended if ventilation is insufficient .

- Ventilation : Work in a fume hood to minimize inhalation risks. The compound may release volatile silanol byproducts during hydrolysis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent premature hydrolysis .

Q. How should this compound be stored to maintain stability?

- Methodological Guidance :

- Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption, which triggers hydrolysis of the trimethoxysilyl group .

- Keep at ambient temperatures (20–25°C) away from oxidizers and acids to avoid unintended reactions .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Guidance :

- FTIR : Identify characteristic Si-O-C (≈1080 cm⁻¹) and primary amine (≈3300 cm⁻¹) peaks .

- NMR : Use ¹H NMR to resolve ethylenediamine protons (δ 1.5–2.5 ppm) and trimethoxysilyl methyl groups (δ 3.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (calc. 222.36 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can this compound be utilized to functionalize silica surfaces for advanced material applications?

- Methodological Guidance :

- Surface Activation : Clean silica substrates with piranha solution (H₂SO₄:H₂O₂ 3:1) to generate hydroxyl groups .

- Grafting Protocol : React this compound (1–5% v/v in toluene) with activated silica at 80°C for 12 hours. Monitor grafting density via TGA or XPS .

- Post-Functionalization : Use the pendant amine groups to conjugate biomolecules (e.g., proteins) via EDC/NHS chemistry .

Q. What experimental strategies mitigate crosslinking during polymer modification with this compound?

- Methodological Guidance :

- Controlled Reaction Conditions : Use dilute solutions (<2% w/v) and low temperatures (0–5°C) to limit amine-silanol condensation .

- Selective Protection : Temporarily protect primary amines with Boc groups, react the trimethoxysilyl moiety, then deprotect .

- Characterization : Analyze polymer branching via GPC and DSC to confirm minimal crosslinking .

Q. How can conflicting data on hydrolysis kinetics be resolved in solvent-dependent studies?

- Methodological Guidance :

- Kinetic Profiling : Use ²⁹Si NMR to track hydrolysis rates in polar (e.g., water/ethanol) vs. nonpolar (e.g., toluene) solvents .

- pH Dependence : Conduct time-resolved UV-Vis studies at pH 4–10 to identify optimal conditions for controlled hydrolysis .

- Statistical Validation : Apply ANOVA to compare rate constants across solvents; report confidence intervals to address variability .

Key Research Applications Supported by Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.